molecular formula C8H16Cl2N4O B2864756 (5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride CAS No. 2243507-54-0

(5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

Cat. No.: B2864756
CAS No.: 2243507-54-0
M. Wt: 255.14
InChI Key: OFSLPZQWCFMFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C8H14N4O.2ClH and a molecular weight of 255.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of piperidine with appropriate oxadiazole derivatives under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and other infections.

  • Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(5-Piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride: can be compared with other similar compounds, such as:

  • 1,3,4-Oxadiazoles: Known for their diverse biological activities.

  • Piperidine derivatives: Commonly used in pharmaceuticals and organic synthesis.

Uniqueness: This compound is unique due to its specific structure and potential applications in medicinal chemistry and pharmaceutical research. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c9-6-7-10-11-8(13-7)12-4-2-1-3-5-12;;/h1-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSLPZQWCFMFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(O2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.